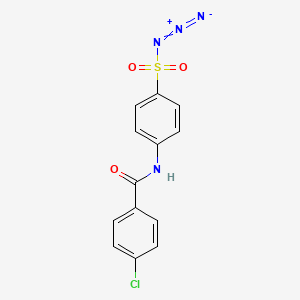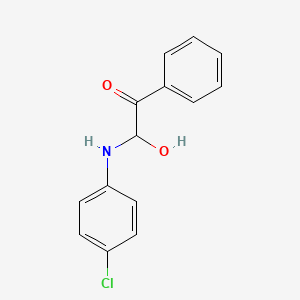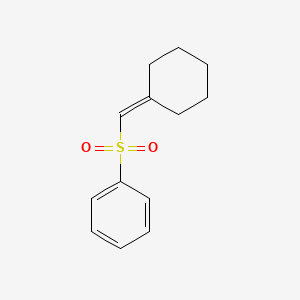
Cyclohexylidenemethanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylidenemethanesulfonylbenzene is an organic compound characterized by the presence of a cyclohexylidene group attached to a methanesulfonylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexylidenemethanesulfonylbenzene typically involves the reaction of cyclohexylidene compounds with methanesulfonylbenzene derivatives. One common method includes the use of cyclohexylidene chloride and methanesulfonylbenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylidenemethanesulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylmethanesulfonylbenzene.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Amines, thiols, basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexylmethanesulfonylbenzene.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Cyclohexylidenemethanesulfonylbenzene has found applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexylidenemethanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexylidenemethanesulfonylbenzene can be compared with other similar compounds, such as:
Cyclohexylmethanesulfonylbenzene: Lacks the double bond present in this compound, leading to different reactivity and properties.
Methanesulfonylbenzene: Does not contain the cyclohexylidene group, resulting in distinct chemical behavior and applications.
Uniqueness: this compound’s unique structural features, such as the presence of both cyclohexylidene and methanesulfonyl groups, contribute to its distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
90020-44-3 |
|---|---|
Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
cyclohexylidenemethylsulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-11H,1,3-4,7-8H2 |
InChI Key |
DWBHPXYXLLTGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CS(=O)(=O)C2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
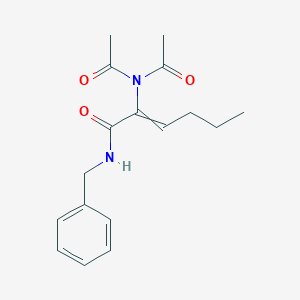
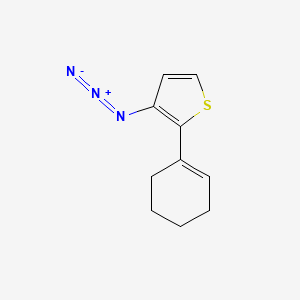
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
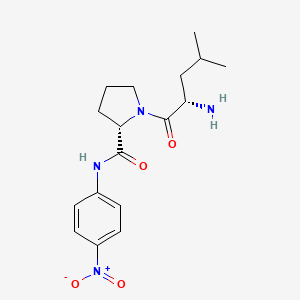
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
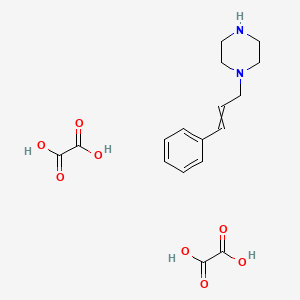

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
